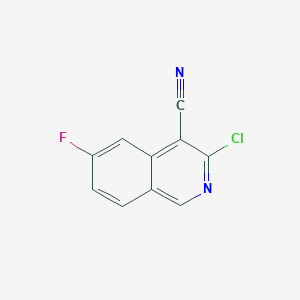
Ethyl 3-(tert-butyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(tert-butyl)picolinate is an organic compound that belongs to the class of picolinates, which are esters of picolinic acid. This compound is characterized by the presence of an ethyl ester group attached to the 3-position of a picolinic acid ring, with a tert-butyl group at the same position. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(tert-butyl)picolinate can be synthesized through several methods. One common method involves the esterification of picolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of picolinic acid with ethyl chloroformate in the presence of a base such as triethylamine. This method is often preferred for its higher yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(tert-butyl)picolinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of picolinic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of picolinic alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Picolinic acid derivatives.
Reduction: Picolinic alcohol derivatives.
Substitution: Various substituted picolinates.
Applications De Recherche Scientifique
Ethyl 3-(tert-butyl)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: The compound is used in the production of herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-(tert-butyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The ester group can undergo hydrolysis, releasing picolinic acid, which can then interact with various biological pathways.
Comparaison Avec Des Composés Similaires
Ethyl 3-(tert-butyl)picolinate can be compared with other similar compounds, such as:
Ethyl 3-(iso-butyl)picolinate: Similar structure but with an iso-butyl group instead of a tert-butyl group.
Ethyl 3-(sec-butyl)picolinate: Similar structure but with a sec-butyl group instead of a tert-butyl group.
Ethyl 3-(n-butyl)picolinate: Similar structure but with a n-butyl group instead of a tert-butyl group.
The uniqueness of this compound lies in the steric effects provided by the tert-butyl group, which can influence its reactivity and binding properties compared to its isomers .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
ethyl 3-tert-butylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-5-15-11(14)10-9(12(2,3)4)7-6-8-13-10/h6-8H,5H2,1-4H3 |
Clé InChI |
YPBSJDISPAVCAU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=CC=N1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


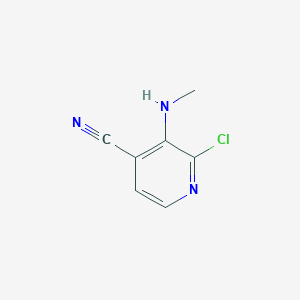
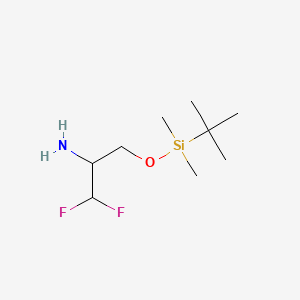
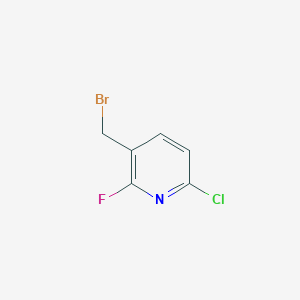
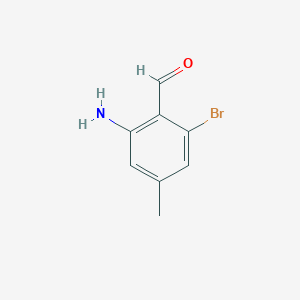
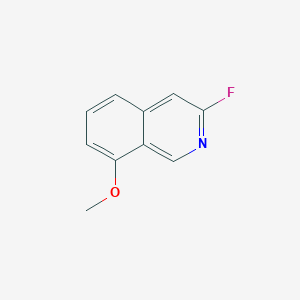

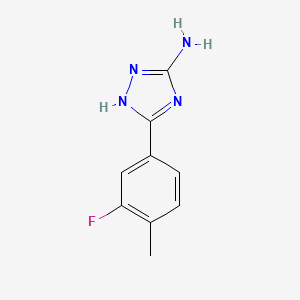
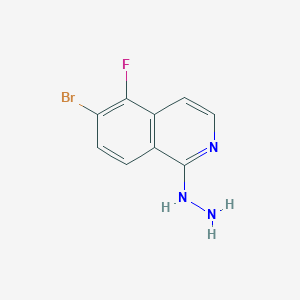

![2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid](/img/structure/B13672715.png)
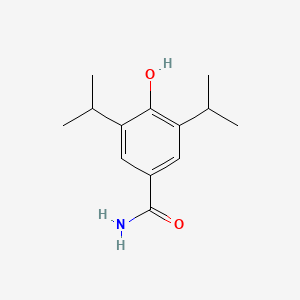
![2-(3-Bromophenyl)-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B13672724.png)

